L-Eflornithine monohydrochloride

Ornithine Decarboxylase Enzyme Kinetics Polyamine Biosynthesis

This is the pure L-enantiomer of eflornithine, exhibiting up to 20-fold higher affinity and complex formation probability for ornithine decarboxylase (ODC) compared to the D-form. Using this active stereoisomer ensures robust, reproducible ODC inactivation, eliminating variability from racemic mixtures. Essential for precise kinetic, cellular (e.g., polyamine depletion), and PK/PD studies. Maximize experimental accuracy with ≥98% purity.

Molecular Formula C6H15ClF2N2O3
Molecular Weight 236.64 g/mol
CAS No. 69955-42-6
Cat. No. B3056263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Eflornithine monohydrochloride
CAS69955-42-6
Molecular FormulaC6H15ClF2N2O3
Molecular Weight236.64 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN.O.Cl
InChIInChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/t6-;;/m1../s1
InChIKeyFJPAMFNRCFEGSD-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Eflornithine Monohydrochloride (CAS 69955-42-6) for Polyamine Research and Antiparasitic Studies


L-Eflornithine monohydrochloride (CAS 69955-42-6) is the active L-enantiomer of eflornithine (α-difluoromethylornithine, DFMO), a well-characterized suicide inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in eukaryotic polyamine biosynthesis [1]. This compound irreversibly inactivates ODC by forming a tight enzyme–inhibitor complex, thereby depleting cellular polyamines (putrescine, spermidine, spermine) and arresting hyperproliferative cellular processes .

Why L-Eflornithine (CAS 69955-42-6) Cannot Be Replaced by Racemic or D-Enantiomer Analogs in ODC Inhibition Studies


Inhibition of ornithine decarboxylase (ODC) is a highly stereospecific process. While both L- and D-enantiomers of eflornithine can irreversibly inactivate the enzyme, they do so with profoundly different potencies and binding probabilities. The L-enantiomer exhibits up to a 20-fold higher affinity for ODC and forms the crucial enzyme–inhibitor complex with a 20-fold greater probability compared to the D-enantiomer [1]. Furthermore, the racemic mixture (D/L-DFMO) contains only 50% of the active L-form, resulting in a statistically significant difference in binding affinity (KD) that can confound quantitative studies [2]. Generic substitution with the racemate or the D-enantiomer will introduce significant variability in target engagement, polyamine depletion kinetics, and downstream biological outcomes, thereby undermining experimental reproducibility and accurate mechanism-of-action studies.

Quantitative Evidence for Selecting L-Eflornithine Monohydrochloride (CAS 69955-42-6) Over Analogs


20-Fold Higher ODC Enzyme-Inhibitor Complex Formation Probability vs. D-Eflornithine

L-Eflornithine exhibits a dramatically higher probability of forming the initial enzyme-inhibitor complex with human ornithine decarboxylase (ODC) compared to its D-enantiomer. The probability of complex formation for L-DFMO is 20 times greater than that for D-DFMO [1]. While the subsequent irreversible inactivation rate (Kinact) is similar between the enantiomers, this initial binding probability dictates the overall efficacy of ODC inhibition at a given concentration. Consequently, the L-enantiomer achieves substantially greater target engagement and polyamine depletion at lower concentrations.

Ornithine Decarboxylase Enzyme Kinetics Polyamine Biosynthesis Irreversible Inhibition

20-Fold Higher ODC Binding Affinity vs. D-Eflornithine

The dissociation constant (KD) for the formation of the reversible enzyme-inhibitor complex is a key determinant of potency. L-Eflornithine exhibits a KD of 1.3 ± 0.3 μM, which is approximately 20-fold lower (indicating higher affinity) than the KD of 28.3 ± 3.4 μM observed for D-Eflornithine [1]. This statistically significant difference (P<0.05) underscores the critical role of stereochemistry in ODC recognition and inhibition. The racemic mixture (D/L-DFMO) has a KD of 2.2 ± 0.4 μM, also significantly higher than that of the pure L-enantiomer [2].

Ornithine Decarboxylase KD Binding Affinity Stereospecificity

In Vivo Enantiomer Pharmacokinetic Distinction: L-Eflornithine Exhibits Distinct Oral Clearance and Plasma Exposure vs. D-Eflornithine

In vivo pharmacokinetic profiles of the eflornithine enantiomers are distinct. The typical oral clearance of L-Eflornithine is 17.4 L/h, which is more than double the 8.23 L/h clearance rate observed for D-Eflornithine . This differential clearance results in lower plasma concentrations of the more potent L-enantiomer; plasma concentrations of L-Eflornithine are, on average, only 52% of those measured for the D-enantiomer following equivalent dosing .

Pharmacokinetics In Vivo Enantiomer Clearance

Enhanced Potency Against T. brucei gambiense in Culture Compared to D-Eflornithine

The differential potency of eflornithine enantiomers extends to antiparasitic activity. L-Eflornithine demonstrates greater potency than its D-counterpart against Trypanosoma brucei gambiense parasites in culture . While the specific IC50 values for L-Eflornithine against T. brucei gambiense are not detailed in the provided source, the literature confirms a clear potency advantage for the L-enantiomer in this clinically relevant model of African trypanosomiasis . For reference, racemic DFMO exhibits a range of IC50 values from 81 to 691 μM across various T. brucei brucei stocks [1], highlighting the variable sensitivity that can be compounded by using a less potent racemate.

Trypanosoma brucei Antiparasitic In Vitro Potency

Statistically Significant Differentiation from Racemic DFMO in ODC Binding Affinity

A direct comparison of dissociation constants (KD) reveals that the pure L-enantiomer has a significantly higher affinity for ODC than the commonly used racemic mixture (D/L-DFMO). The KD for L-Eflornithine is 1.3 ± 0.3 μM, compared to 2.2 ± 0.4 μM for the racemate, a difference that is statistically significant (P<0.05) [1]. The racemic mixture is comprised of 50% D-DFMO, which has a much weaker KD of 28.3 ± 3.4 μM, thus diluting the effective affinity of the L-enantiomer in the mixture.

ODC KD Racemic Affinity

Defined Research and Industrial Applications for L-Eflornithine Monohydrochloride (CAS 69955-42-6) Driven by Quantitative Evidence


High-Resolution Studies of ODC Enzyme Kinetics and Mechanism

In vitro studies investigating the detailed kinetics, mechanism of inactivation, or structure-activity relationships (SAR) of ornithine decarboxylase require a precisely defined inhibitor. The 20-fold higher binding affinity and complex formation probability of L-Eflornithine compared to D-Eflornithine [1] make it the preferred reagent for generating clean, interpretable kinetic data. Using the racemate or D-enantiomer would introduce a mixture of weak and strong binding events, complicating the determination of true inhibition constants (Ki, Kinact) and obscuring mechanistic insights.

Cell-Based Polyamine Depletion Assays Requiring Potent and Predictable ODC Inactivation

For cellular studies, such as those monitoring polyamine levels in HCT116 human colon tumor cells, the use of L-Eflornithine ensures robust and reproducible ODC inactivation . The 1.7-fold higher affinity for ODC compared to racemic DFMO [1] translates to more complete polyamine depletion at a given concentration, enhancing assay sensitivity and reducing the required compound quantity. This is particularly important in high-throughput screening or when investigating the polyamine dependence of specific cellular processes like proliferation or differentiation.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Experimental Therapeutics

Accurate PK/PD modeling of eflornithine's antiproliferative effects necessitates the use of the pure L-enantiomer. Its distinct oral clearance (17.4 L/h) and plasma exposure profile, which is 48% lower than that of the D-enantiomer , must be accounted for in dosing regimens to achieve target tissue concentrations. Studies employing the racemate will measure a composite PK profile that does not accurately reflect the exposure of the active L-enantiomer, thereby confounding the relationship between dose, target engagement, and therapeutic outcome in models of cancer or parasitic disease.

Antiparasitic Drug Discovery and Trypanosoma brucei Culture Models

In research on African trypanosomiasis (sleeping sickness), L-Eflornithine offers superior potency against T. brucei gambiense in culture compared to the D-enantiomer . Using the pure L-enantiomer can lower the limit of detection in growth inhibition assays and provide a more relevant tool for studying mechanisms of drug resistance or for evaluating novel combination therapies. The variability in IC50 values for racemic DFMO against T. brucei brucei (81-691 μM) [2] underscores the importance of using a standardized, highly potent compound for comparative studies.

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